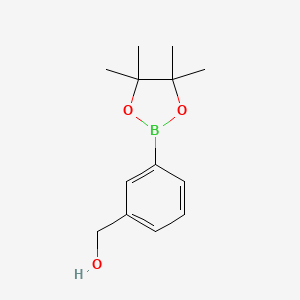

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS 443776-76-9) is a boronic ester derivative featuring a hydroxymethyl (-CH2OH) group at the meta position of a phenyl ring appended to a pinacol boronate moiety. This compound is synthesized via a two-step procedure:

Boronic acid protection: Reaction of 3-formylbenzeneboronic acid with pinacol in methanol, catalyzed by MgSO4 and NaBH4, yields the boronic ester .

Reduction: The aldehyde group is reduced to a hydroxymethyl group using NaBH4, achieving an 86% yield and a melting point of 48–50°C .

The compound is widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, remote drug loading in liposomes (e.g., paclitaxel derivatives) , and as a precursor in OLED materials . Its stability under anhydrous conditions and versatility in functionalization make it a valuable intermediate in medicinal and materials chemistry.

Properties

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8,15H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWWJJQAFTXUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656787 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443776-76-9 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxymethylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the reaction of 3-bromophenylmethanol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors are often employed to enhance reaction efficiency and yield. The use of high-throughput screening for catalyst and condition optimization is common to ensure the process is economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

Substitution: Palladium catalysts and bases like K2CO3 (Potassium carbonate) are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces alkanes.

Substitution: Produces biaryl compounds.

Scientific Research Applications

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its ability to form stable complexes with various organic and inorganic molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Substituent Position : The para isomer (CAS 302348-51-2) exhibits similar stability but distinct reactivity in coupling reactions due to steric and electronic effects .

- Halogenation : Chlorination at the 4-position (e.g., compound 2d) disrupts crystallinity, resulting in an oily product .

- Alkyl Substituents : Methyl groups (e.g., compound 2g) increase melting points (60–63°C vs. 48–50°C for the target compound), likely due to enhanced van der Waals interactions .

Reactivity and Functionalization

- Hydroxymethyl Group : The -CH2OH group in the target compound allows for further derivatization, such as acetylation to form esters (e.g., N-(3-borylphenyl)acetamide ) or conjugation with phosphonium salts for liposomal drug delivery .

- Boronic Ester Reactivity : The pinacol boronate participates in Suzuki-Miyaura cross-coupling, but electron-withdrawing substituents (e.g., -SO2Me in CAS 78504-09-3 ) accelerate hydrolysis compared to hydroxymethyl derivatives.

- Thiophene Analogs : Replacement of the phenyl ring with thiophene (e.g., CAS 1310384-43-0) alters electronic properties, enhancing applications in optoelectronics .

Biological Activity

The compound (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol , also known as a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H19BO3

- Molecular Weight : 233.10 g/mol

- CAS Number : 44118236

Boronic acids have been extensively studied for their ability to interact with biological molecules. The This compound compound functions primarily through:

- Enzyme Inhibition : Boronic acids can inhibit enzymes such as glycosidases and proteases by forming reversible covalent bonds with active site residues.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with specific receptors or proteins involved in cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance:

- A study demonstrated that related compounds exhibit significant inhibition against various cancer cell lines with IC50 values ranging from 3 to 18 µM across different types of cancer cells .

Glycosidase Inhibition

The compound has shown promise as a glycosidase inhibitor:

- In a series of assays, related boronic acid compounds displayed varying degrees of inhibition against α-glucosidases and β-glucosidases. Potent inhibitors were defined as having IC50 values below 100 µM; some derivatives achieved values as low as 5 µM against specific targets .

Study on Glycosidase Inhibition

A comprehensive study evaluated the inhibitory effects of several boronic acid derivatives on glycosidases:

- Results :

- Potent inhibition was observed for certain derivatives with IC50 values <10 µM.

- The structure-activity relationship indicated that modifications in the boron-containing moiety significantly influenced inhibitory potency.

Cancer Cell Line Testing

In another research effort focusing on cancer cell lines:

- Methodology : Various concentrations of the compound were tested against A431 (epidermoid carcinoma), MCF7 (breast cancer), and other cell lines.

- Findings : The compound exhibited selective cytotoxicity with an inhibition rate exceeding 85% in most tested cell lines .

Data Tables

| Biological Activity | IC50 Value (µM) | Target Enzyme/Cell Line |

|---|---|---|

| Glycosidase Inhibition | <10 | α-glucosidase |

| Anticancer Activity | 3 - 18 | A431 Cancer Cell Line |

| Anticancer Activity | <100 | MCF7 Cancer Cell Line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.